molecular formula C21H23ClN2OS B2670954 N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide CAS No. 372185-54-1

N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide

Cat. No.: B2670954
CAS No.: 372185-54-1
M. Wt: 386.94
InChI Key: VQUNSKIYPCBRKJ-UHFFFAOYSA-N
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Description

N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide is a compound that features a unique structure combining an adamantane moiety, a thiazole ring, and a chlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The thiazole ring can interact with enzymes, modulating their activity . The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide is unique due to the combination of the adamantane, thiazole, and chlorobenzamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for drug development and materials science .

Properties

IUPAC Name

N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2OS/c1-12-18(21-9-13-6-14(10-21)8-15(7-13)11-21)23-20(26-12)24-19(25)16-2-4-17(22)5-3-16/h2-5,13-15H,6-11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUNSKIYPCBRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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